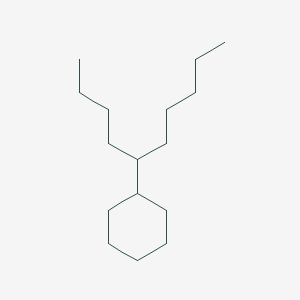
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyloxy group, a propynyloxy group, and a carbamate functional group.
Méthodes De Préparation
The synthesis of 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of 1-Hexyloxy-2-propanol: This can be achieved by reacting hexanol with propylene oxide under basic conditions.
Introduction of the Propynyloxy Group: The intermediate 1-hexyloxy-2-propanol is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyloxy group.
Carbamate Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the carbamate group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The propynyloxy group may also interact with specific binding sites, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be compared with other similar compounds, such as:
1-Hexyloxy-2-propanol: Lacks the propynyloxy and carbamate groups, resulting in different chemical properties and reactivity.
1-Hexyloxy-3-(2-propynyloxy)-2-propanol:
1-Hexyloxy-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
14669-17-1 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15) |
Clé InChI |
XEAFYZGGCNRVDC-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
SMILES canonique |
CCCCCCOCC(COCC#C)OC(=O)N |
Synonymes |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





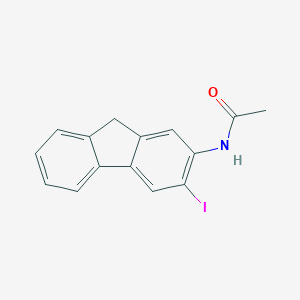

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)
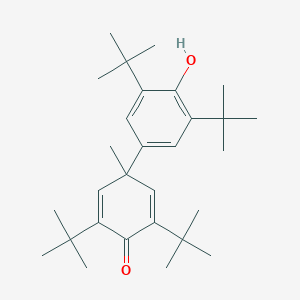
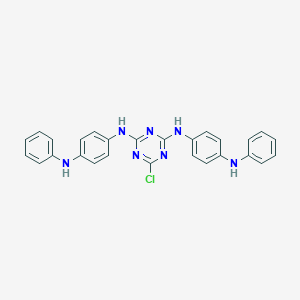
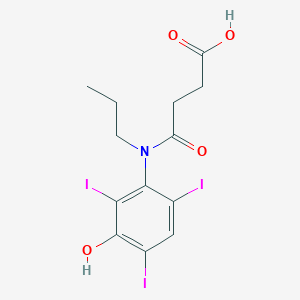
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
